15-Keto Travoprost
Overview
Description
15-Keto Travoprost is an impurity of the selective FP prostaglandin receptor agonist Travoprost . It has been found to be a selective FP prostaglandin receptor agonist and could be used against glaucoma . It also shows a stimulatory effect on the growth and thickening of the eyelashes .
Synthesis Analysis
The synthesis of Travoprost, from which 15-Keto Travoprost is a metabolite, involves a process where the compound of formula (II) is stereoselectively reduced. The lactone group of the resulting compound of formula (III) is reduced, the p-phenyl-benzoyl protecting group of the thus obtained compound of formula (IV) is removed, and the resulting triol of formula (V) is transformed by Wittig reaction into the acid of formula (VI), which is then esterified .
Molecular Structure Analysis
The molecular formula of 15-Keto Travoprost is C26H33F3O6 . The average mass is 498.532 Da and the monoisotopic mass is 498.222931 Da .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Travoprost include a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones. Another key transformation is the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol .
Physical And Chemical Properties Analysis
15-Keto Travoprost is a clear yellow to thick brown oil . More detailed physical and chemical properties are not available in the search results.
Scientific Research Applications
Intraocular Pressure Management
15-Keto travoprost, a metabolite of travoprost, has shown effectiveness in reducing intraocular pressure (IOP) in patients with normal tension glaucoma (NTG). A study demonstrated a significant reduction in IOP in eyes treated with 15-keto fluprostenol, with no major side effects other than mild hyperemia in one instance. This suggests its potential as a candidate for once-a-day treatment for NTG patients (Caruso et al., 2019).
Ocular Surface Health
Research indicates that switching to SofZia-preserved travoprost can improve superficial punctate keratopathy (SPK) observed in patients using benzalkonium chloride (BAC)-preserved latanoprost. The study showed a significant decrease in SPK scores with travoprost, suggesting a beneficial effect on ocular surface health likely due to reduced exposure to BAC (Yamazaki et al., 2010).
Improved Delivery Systems
Travoprost nanoemulsion has been explored as a novel carrier to enhance the bioavailability of travoprost due to its water insolubility and oily nature. The nanoemulsion exhibited controlled release and stability under accelerated conditions, showing promise as an ocular delivery system for glaucoma treatment (Ismail et al., 2020).
Ocular Surface Toxicity
A study evaluating the ocular surface toxicity of travoprost preserved with sofZia versus benzalkonium-preserved travoprost or latanoprost revealed that travoprost with sofZia produced significantly fewer corneal changes and less conjunctival inflammation. This finding suggests a greater safety profile for the ocular surface of patients receiving chronic glaucoma treatment with non-BAK-preserved medications like travoprost with sofZia (Liang et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,21-24,31-32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t21-,22-,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDDYCRRTVADFZ-OHDKTVHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(=O)COC2=CC=CC(=C2)C(F)(F)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(=O)COC2=CC=CC(=C2)C(F)(F)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33F3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
15-Keto Travoprost | |
CAS RN |
404830-45-1 | |
Record name | 15-Keto travoprost | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404830451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5Z,13E)-(9S,11R)-9,11-Dihydroxy-(+)-15-oxo-16-(m-trifluoromethylphenoxy)-17,18,19,20-tetranor-5,13-prostadienoic acid, isopropyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 15-KETO TRAVOPROST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U2P9U9Z66 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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